molecular formula C19H23N5O B6911030 N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide

N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide

Cat. No.: B6911030
M. Wt: 337.4 g/mol
InChI Key: MCYIWFFDBLIXRZ-UHFFFAOYSA-N
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Description

N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide is a complex organic compound characterized by a unique structure that combines a pyrimidine ring with a diazepane moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(22-16-13-20-18(21-14-16)15-7-8-15)24-10-4-9-23(11-12-24)17-5-2-1-3-6-17/h1-3,5-6,13-15H,4,7-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYIWFFDBLIXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)NC2=CN=C(N=C2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Cyclopropyl Substitution:

    Diazepane Formation: The diazepane ring is typically formed through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Amide Bond Formation: The final step involves coupling the pyrimidine and diazepane moieties through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropylpyrimidin-5-yl)-4-phenyl-1,4-diazepane-1-carboxamide: shares structural similarities with other pyrimidine and diazepane derivatives.

    Pyrimidine Derivatives: Compounds like 2-cyclopropylpyrimidine and 5-phenylpyrimidine.

    Diazepane Derivatives: Compounds like 1,4-diazepane-1-carboxamide and 4-phenyl-1,4-diazepane.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical properties not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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